

# 2,6-Dimethyl-4-Hydroxypyridine CAS number and properties

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## Compound of Interest

Compound Name: 2,6-Dimethyl-4-Hydroxypyridine

Cat. No.: B130123

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## An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,6-Dimethyl-4-hydroxypyridine** is a heterocyclic organic compound that serves as a pivotal building block in various domains of chemical synthesis, from pharmaceuticals to industrial applications. Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxyl group, imparts a unique combination of reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the scientific principles that govern its behavior and utility. A defining characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms, a feature that critically influences its chemical and biological profile.

## Chemical Identification and Nomenclature

Accurate identification is paramount in research and development. **2,6-Dimethyl-4-hydroxypyridine** is known by several names and identifiers, reflecting its tautomeric nature. The predominant form is often the pyridone tautomer.

Identifier	Value
Primary CAS Number	13603-44-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Alternate CAS Number	7516-31-6 <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	123.15 g/mol <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IUPAC Name (Pyridinol Form)	2,6-dimethylpyridin-4-ol <a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name (Pyridone Form)	2,6-dimethyl-1H-pyridin-4-one <a href="#">[1]</a> <a href="#">[7]</a>
Common Synonyms	4-Hydroxy-2,6-dimethylpyridine, 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-lutidine <a href="#">[3]</a> <a href="#">[4]</a>
InChI	InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) <a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	PRAFLUMTYHBEHE-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Canonical SMILES	CC1=CC(=O)C=C(N1)C <a href="#">[6]</a> <a href="#">[7]</a>

## Physicochemical Properties

The physical and chemical properties of **2,6-Dimethyl-4-hydroxypyridine** are crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
Appearance	White to off-white, yellow, or brown crystalline solid/powder.	[2][3][6][7][10]
Melting Point	228-233 °C	[2][3][5][6]
Boiling Point	205.4 °C at 760 mmHg	[3]
Density	~1.013 g/cm <sup>3</sup>	[3][7]
Solubility	Soluble in water and organic solvents.	[4][10]
Flash Point	93.1 °C	[3]
Vapor Pressure	0.251 mmHg at 25 °C	[3]

## The Chemistry of Tautomerism

A core concept essential to understanding **2,6-Dimethyl-4-hydroxypyridine** is its prototropic tautomerism. It exists as an equilibrium mixture of the aromatic alcohol form (2,6-dimethylpyridin-4-ol) and the non-aromatic but conjugated keto form (2,6-dimethyl-1H-pyridin-4-one). For 4-hydroxypyridines, the pyridone form is significantly favored in both solid and solution states due to intermolecular hydrogen bonding and favorable amide-like resonance. [11][12] This equilibrium is not static and can be influenced by solvent polarity, with polar solvents further stabilizing the more polar pyridone tautomer.[13][14] This phenomenon is critical as each tautomer presents a different set of reactive sites and potential for intermolecular interactions, directly impacting its role in synthesis and biological systems.

Caption: Tautomeric equilibrium of **2,6-Dimethyl-4-Hydroxypyridine**.

## Spectroscopic Profile

The structural features and tautomeric equilibrium of **2,6-Dimethyl-4-hydroxypyridine** can be elucidated through various spectroscopic techniques. The observed spectrum is often a composite reflection of the predominant tautomer under the analytical conditions.

Technique	Key Spectral Features and Interpretation	Source(s)
<sup>1</sup> H NMR	In deuterated DMSO, a singlet for the two equivalent aromatic ring protons appears around $\delta$ 5.8-7.57 ppm. The six protons of the two methyl groups appear as a sharp singlet at approximately $\delta$ 2.3 ppm.	[1][6]
IR Spectroscopy	The spectrum shows characteristic bands for both tautomers. A broad O-H stretching vibration may appear around 3200–3400 $\text{cm}^{-1}$ . More prominently, reflecting the pyridone form, a strong C=O carbonyl stretch is observed around 1650 $\text{cm}^{-1}$ , and an N-H stretch can be seen near 3144 $\text{cm}^{-1}$ . Aromatic C-C stretching vibrations are found around 1567 and 1418 $\text{cm}^{-1}$ .	[1][6]
UV-Vis	The electronic absorption spectrum in DMSO shows a primary maximum ( $\lambda_{\text{max}}$ ) at approximately 267 nm. This corresponds to a $\pi \rightarrow \pi^*$ electronic transition within the conjugated pyridone system.	[6]
Mass Spectrometry	The molecular ion peak is observed at an m/z corresponding to its molecular weight, confirming the C <sub>7</sub> H <sub>9</sub> NO formula.	[1]

## Synthesis Methodologies

The synthesis of **2,6-Dimethyl-4-hydroxypyridine** has evolved to include both classical and modern, greener approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

## Key Synthetic Routes

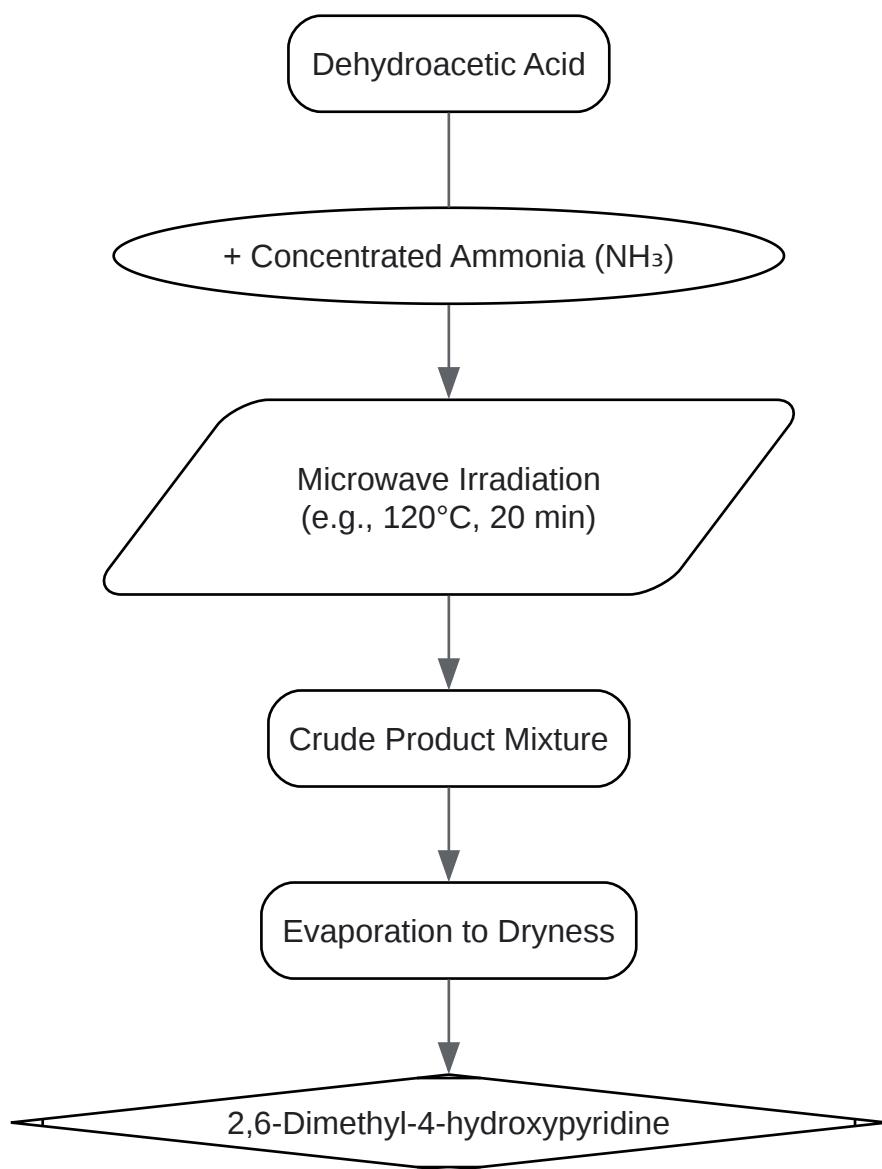
- From Dehydroacetic Acid: A prevalent method involves the reaction of dehydroacetic acid with aqueous or concentrated ammonia, often under heat or microwave irradiation.[\[1\]](#)[\[9\]](#) This process leverages a ring transformation mechanism to yield the target pyridone.
- Hantzsch Dihydropyridine Synthesis: This classical method can be adapted to produce the pyridine core, involving the condensation of a  $\beta$ -ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, followed by an oxidation step.[\[1\]](#)[\[10\]](#)
- Hydroxylation of 2,6-Dimethylpyridine: Direct hydroxylation of the corresponding lutidine derivative can be achieved using various oxidizing agents, though selectivity can be a challenge.[\[6\]](#)
- Green Chemistry Approaches: Modern methods focus on environmental benignity. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to form the pyridone ring system with high yield.[\[1\]](#)

## Example Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol is based on a reported procedure and is intended for illustrative purposes.[\[9\]](#)

- Preparation: Suspend dehydroacetic acid (1.5 g, 8.92 mmol) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.
- Reaction: Subject the mixture to microwave irradiation at 120°C for 20 minutes. The reaction should be monitored for completion.

- Work-up: Upon cooling, the reaction mixture is evaporated to dryness under reduced pressure.
- Purification: The crude product can be purified by recrystallization or chromatography to afford pure **2,6-dimethyl-4-hydroxypyridine**.



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Caption: Workflow for synthesis from dehydroacetic acid.

## Applications in Research and Drug Development

The utility of **2,6-Dimethyl-4-hydroxypyridine** stems from its role as a versatile synthetic intermediate. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[\[6\]](#)

- Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules. Notably, it has been used to synthesize disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of Beta-secretase 1 (BACE1), an important target in Alzheimer's disease research.[\[3\]\[9\]](#) The structural rigidity and hydrogen bonding capabilities of the pyridone core are crucial for binding to enzyme active sites.
- Biological Activity: The compound itself has been investigated for potential biological effects. Studies suggest it possesses antioxidant properties, with the ability to scavenge free radicals, and may exert neuroprotective effects, making it a subject of interest for neurodegenerative disease research.[\[4\]\[6\]](#)
- Industrial Chemistry: Beyond pharmaceuticals, it serves as a coupling agent in the oxidation method for dyeing hair, where it reacts with a primary intermediate to intensify and fix color.[\[6\]](#)

## Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2,6-Dimethyl-4-hydroxypyridine** is essential for laboratory safety.

- Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[10\]](#) It may also be harmful if swallowed or inhaled.[\[15\]](#)
- Handling Precautions:
  - Work in a well-ventilated area or under a chemical fume hood.[\[15\]](#)
  - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[10\]](#)
  - Avoid breathing dust.[\[15\]](#)
  - Wash hands thoroughly after handling.[\[10\]](#)

- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10][15]
  - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [10][15]
  - Ingestion: Rinse mouth with water and seek medical advice.[15]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][15]

## Conclusion

**2,6-Dimethyl-4-hydroxypyridine** is more than a simple chemical; it is a versatile tool for chemists and drug developers. Its defining tautomeric equilibrium governs its reactivity and interactions, while its robust synthesis routes make it an accessible building block for a range of applications. From its foundational role in creating potential therapeutics for neurodegenerative diseases to its use in industrial processes, a thorough understanding of its chemical principles, as outlined in this guide, is crucial for harnessing its full potential.

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